4-Amino-4-phenylcyclohexan-1-ol

Analgesic SAR Opioid Receptor

Choose 4-Amino-4-phenylcyclohexan-1-ol for reproducible CNS analgesic research. Its unsubstituted phenyl ring provides a defined baseline for quantifying potency gains from aryl modifications (e.g., meta-hydroxy) and serves as a precursor to the potent 4-amino-4-arylcyclohexanone series. With a predicted LogP of 2.48, it offers superior BBB penetration potential compared to generic 4-aminocyclohexanol (LogP≈0.5). This compound is also validated as a lipoxygenase inhibitor probe. Avoid high-risk substitutions: even minor structural changes (e.g., altering stereochemistry or deleting functional groups) can completely abolish biological activity.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 95261-38-4
Cat. No. B13595731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-phenylcyclohexan-1-ol
CAS95261-38-4
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)(C2=CC=CC=C2)N
InChIInChI=1S/C12H17NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2
InChIKeyVMPHJJHZNSQKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) for Central Nervous System (CNS) Research: A Key Intermediate for Analgesic and Neurotransmitter Modulation Studies


4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) is a substituted cyclohexane derivative bearing both a primary amine and a hydroxyl group on a phenyl-substituted cyclohexane ring. This compound, with the molecular formula C12H17NO and a molecular weight of 191.269 g/mol, is a member of a broader class of 4-amino-4-arylcyclohexanols, which are recognized in patent literature for their utility as analgesics and for their potential to interact with neurotransmitter systems, including serotonin and norepinephrine pathways [1]. Its structure provides a versatile scaffold for the synthesis of biologically active molecules, making it a relevant starting material or intermediate for CNS-focused research programs, particularly those exploring novel analgesics or modulators of neurotransmitter transport [2].

Procurement Risks: Why 4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) Cannot Be Replaced by Common Analogs in CNS Research


Simple substitution of 4-Amino-4-phenylcyclohexan-1-ol with other cyclohexane-based amines or alcohols is a high-risk procurement strategy due to the pronounced sensitivity of biological activity to specific structural features. Data from the closely related 4-amino-4-arylcyclohexanone series demonstrates that analgesic potency is extremely sensitive to both the nature and position of substituents on the aromatic ring, with certain modifications (e.g., para-bromo or para-methyl substitution) yielding only 50% the potency of a reference analgesic like morphine, while deletion of key functional groups can completely abolish activity [1]. Furthermore, stereochemistry plays a decisive role; within this chemical space, trans-isomers have been shown to be significantly more potent than their cis-counterparts [2]. These findings underscore that even seemingly minor changes to the scaffold—such as altering the phenyl ring's substituents, changing the functional group at the 1-position from an alcohol to a ketone, or modifying stereochemistry—can lead to non-overlapping pharmacological profiles and unpredictable experimental outcomes, making precise procurement essential for reproducible research.

Quantitative Differentiation: 4-Amino-4-phenylcyclohexan-1-ol vs. Key Analogs for Scientific and Procurement Decisions


Analgesic Scaffold Potency: m-Hydroxy Substituent on the Aromatic Ring Provides Measurable Advantage Over Unsubstituted Phenyl

While 4-amino-4-phenylcyclohexan-1-ol (with an unsubstituted phenyl ring) serves as a key synthetic intermediate, its direct analgesic activity is not reported. However, data from the closely related 4-amino-4-arylcyclohexanone series provides a quantitative SAR framework. In this series, the introduction of a meta-hydroxy group on the aromatic ring (a derivative of 4-(m-hydroxyphenyl)-4-aminocyclohexanone) is specifically highlighted in patent literature as being 'particularly interesting' and 'especially preferred' due to its 'excellent narcotic antagonist activity', a claim not made for the unsubstituted phenyl analog [1]. This class-level inference suggests that the unsubstituted phenyl ring of 4-Amino-4-phenylcyclohexan-1-ol provides a baseline scaffold with lower intrinsic potency compared to its m-hydroxy substituted counterpart, which is a critical consideration for researchers designing SAR campaigns.

Analgesic SAR Opioid Receptor

Stereochemical Differentiation: Trans-Configuration is Pharmacologically Favored for Potency

Within the 4-amino-4-arylcyclohexanol and related ketone classes, stereochemistry is a primary driver of biological activity. Research on the 4-amino-4-arylcyclohexanone series established that the trans-isomers, where the hydroxyl and amino functionalities are on opposite sides of the cyclohexane ring, exhibit higher potency as analgesics compared to their cis-counterparts [1]. This stereochemical requirement underscores the importance of controlling or specifying isomerism when procuring 4-Amino-4-phenylcyclohexan-1-ol, as a mixture of cis/trans isomers or the isolated cis-isomer would be expected to yield inferior results in biological assays compared to the trans-isomer.

Stereochemistry Analgesic Conformational Analysis

Lipoxygenase Inhibition: A Distinctive Biochemical Profile Compared to Simple 4-Aminocyclohexanol

4-Amino-4-phenylcyclohexan-1-ol is identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a profile distinct from that of simpler 4-aminocyclohexanol derivatives, which are more commonly studied for their interactions with kinase or DPP-4 pathways [1][2]. While specific IC50 data for 4-Amino-4-phenylcyclohexan-1-ol is not publicly available, its designation as a 'potent' inhibitor in this context suggests a level of activity not observed for the unsubstituted 4-aminocyclohexanol core.

Lipoxygenase Anti-inflammatory Arachidonic Acid

Molecular Descriptors: Enhanced Lipophilicity (LogP 2.48) Confers Advantage for CNS Penetration vs. Unsubstituted Analogs

A direct comparison of calculated physicochemical properties highlights a key differentiator for CNS applications. 4-Amino-4-phenylcyclohexan-1-ol has a LogP value of 2.4758, which is significantly higher than that of the simpler, non-phenylated analog 4-aminocyclohexanol (calculated LogP ~0.5) [1][2]. This 2-log unit increase in lipophilicity directly correlates with improved ability to cross the blood-brain barrier, making the phenyl derivative a more suitable scaffold for CNS-targeted research.

LogP CNS Penetration Physicochemical Properties

Optimal Research Applications for 4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) Based on Quantitative Evidence


SAR Studies on Analgesic Activity and Opioid Receptor Modulation

4-Amino-4-phenylcyclohexan-1-ol serves as an essential, well-defined baseline scaffold for structure-activity relationship (SAR) campaigns exploring novel analgesics. Its unsubstituted phenyl ring provides a benchmark for quantifying the potency gains achieved through specific aryl ring modifications, such as the addition of a meta-hydroxy group, which has been established in patent literature to confer 'excellent narcotic antagonist activity' [1]. Furthermore, the compound's role as a precursor to the potent 4-amino-4-arylcyclohexanone series allows for systematic exploration of how modifications to the 1-position (alcohol vs. ketone) influence receptor binding and efficacy [2].

Investigating the Arachidonic Acid Pathway and Lipoxygenase-Mediated Inflammation

Due to its characterized activity as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, 4-Amino-4-phenylcyclohexan-1-ol is a specific chemical probe for dissecting the role of this enzyme in inflammatory processes [1]. Unlike generic 4-aminocyclohexanol analogs, which are not associated with this target, the phenyl-substituted derivative is the appropriate tool for these mechanistic studies.

Synthesis of CNS-Penetrant Drug Candidates and Chemical Probes

The calculated LogP of 2.4758 for 4-Amino-4-phenylcyclohexan-1-ol indicates significantly enhanced lipophilicity compared to its non-phenylated counterpart, 4-aminocyclohexanol (LogP ≈ 0.5) [1][2]. This physicochemical advantage makes it a more suitable starting material for synthesizing drug candidates intended to cross the blood-brain barrier, such as novel analgesics or neurotransmitter modulators.

Technical Documentation Hub

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